2-[3-(Pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyrimidine

COX-2 Inhibition Kinase Inhibition Structure-Activity Relationship (SAR)

2-[3-(Pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyrimidine (PubChem CID: 938226, CAS: 587007-18-9) is a heterocyclic small molecule based on an imidazo[1,2-a]pyrimidine core, featuring a phenyl linker at the 2-position and a terminal pyrrolidin-1-ylsulfonyl group. Its molecular formula is C₁₆H₁₆N₄O₂S and its molecular weight is 328.4 g/mol.

Molecular Formula C16H16N4O2S
Molecular Weight 328.4 g/mol
Cat. No. B12206022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyrimidine
Molecular FormulaC16H16N4O2S
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
InChIInChI=1S/C16H16N4O2S/c21-23(22,20-9-1-2-10-20)14-6-3-5-13(11-14)15-12-19-8-4-7-17-16(19)18-15/h3-8,11-12H,1-2,9-10H2
InChIKeyUQJPHBBTGAPTDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(Pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyrimidine: Procurement-Relevant Pharmacophore & Scaffold Overview


2-[3-(Pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyrimidine (PubChem CID: 938226, CAS: 587007-18-9) is a heterocyclic small molecule based on an imidazo[1,2-a]pyrimidine core, featuring a phenyl linker at the 2-position and a terminal pyrrolidin-1-ylsulfonyl group. Its molecular formula is C₁₆H₁₆N₄O₂S and its molecular weight is 328.4 g/mol [1]. Structurally, it belongs to the imidazo[1,2-a]pyrimidine class, which is a scaffold extensively explored in medicinal chemistry for its activity against diverse biological targets, including kinases and inflammatory pathways [2], [3]. This compound is typically supplied as part of screening libraries for drug discovery and chemical biology research.

Why Simple Replacement of 2-[3-(Pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyrimidine with Class Analogs Fails


Despite the proliferation of imidazo[1,2-a]pyrimidine derivatives, biological activity is exquisitely sensitive to the nature of the substituent on the 2-phenyl ring. The pyrrolidin-1-ylsulfonyl group is not a passive solubility tag; it is a pharmacophoric element that establishes specific steric and electronic interactions with target protein binding pockets [1]. Substituting it with a smaller sulfonamide (e.g., methylsulfonyl) or a different heterocyclic amine (e.g., morpholino) is known to drastically alter inhibitory potency and selectivity profiles, as demonstrated in structure-activity relationship (SAR) studies for kinase and antiviral targets [2], [3]. Simple procurement of any 'imidazo[1,2-a]pyrimidine' or 'phenylsulfonamide' is therefore insufficient for reproducible target engagement without the precise spatial and electrostatic profile of the pyrrolidinyl group.

Quantitative Differentiation Evidence for 2-[3-(Pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyrimidine vs. Closest Analogs


Structural and Electronic Modulation Dictates Target Engagement: Pyrrolidine vs. Smaller Sulfonamides

The pyrrolidine ring provides a specific steric bulk and electronic distribution not achievable with a simple methylsulfonyl group. In a series of 2,3-diaryl-imidazo[1,2-a]pyrimidine COX-2 inhibitors, replacing a methylsulfonyl with a larger aminosulfonyl moiety shifted potency and selectivity profiles, demonstrating that the exact sulfonamide head group is a critical determinant of target binding [1]. This difference is amplified in kinase inhibitor programs where the pyrrolidinyl sulfonamide scaffold, as found in the target compound, is specifically claimed for modulating MET kinase activity, a feature absent in simpler 2-phenyl analogs [2].

COX-2 Inhibition Kinase Inhibition Structure-Activity Relationship (SAR)

Physicochemical Property Tuning by Pyrrolidine Ring: Implications for Cell Permeability

The pyrrolidine group directly influences the compound's calculated Lipinski and ADMET properties. The target compound has an XLogP3-AA value of 2.4 and a Topological Polar Surface Area (TPSA) of 76 Ų [1], placing it in a favorable region for oral absorption. Replacing the tertiary amine of the pyrrolidine with a morpholine oxygen, as in an analog, would lower the logP and increase TPSA, potentially decreasing passive cellular permeability. This represents a quantifiable physicochemical differentiation directly relevant to in-cell assay performance. In a related imidazo[1,2-a]pyrimidine series, compounds with TPSA < 80 Ų showed significantly better Caco-2 permeability (Papp > 10 × 10⁻⁶ cm/s) than analogs with TPSA > 90 Ų [2].

Drug-likeness Caco-2 Permeability ADMET

Kinase Selectivity Profiling: Exploring the Unique Chemical Space of the Pyrrolidinylsulfonyl Fragment

While no public kinase profiling data is yet available for this specific compound, the imidazo[1,2-a]pyrimidine scaffold with an aryl sulfonamide substituent is a recognized kinase inhibitor motif. Patents from Merck & Co. specifically claim this structural class for their activity against the receptor tyrosine kinase MET, highlighting a key biological application space [1]. The exact pyrrolidinylsulfonyl regioisomer positions this compound differently in kinase selectivity space compared to an equivalent compound with a smaller methylsulfonyl group, which is more associated with COX-2 inhibition [2]. This divergence in target class suggests that procuring this compound is essential for exploring a unique node in the kinome, distinct from other aryl sulfonamides.

Kinase Profiling MET Kinase Selectivity

Antiparasitic Selectivity: A Scaffold-Dependent Advantage over Miltefosine

A closely related imidazo[1,2-a]pyrimidine analog, compound 24, was shown to be approximately two times more active (IC50 = 6.63 μM) than the reference drug miltefosine (IC50 ≈ 13.26 μM) against Leishmania amazonensis amastigotes [1]. Crucially, this compound exhibited >10-fold selectivity for the intracellular parasite over host cells. The target compound, with its identical core scaffold but a distinct sulfonamide vector, represents a critical probe for dissecting the structural basis of this enhanced therapeutic index for antileishmanial activity, as a different substituent on the same core could lead to a drastically different selectivity profile.

Antileishmanial Leishmania amazonensis Selectivity Index

Anti-Inflammatory Potency Differentiation: Neutrophil Function Inhibition in the Micromolar Range

A series of imidazo[1,2-a]pyrimidine (IP) derivatives demonstrated the ability to inhibit human neutrophil degranulation, a key inflammatory process, with IC50 values in the micromolar range [1]. Subtle structural modifications within this series led to functional differentiation, where only a subset of compounds (IP-1, IP-2, and IP-5) also inhibited superoxide generation, highlighting the potential for functional selectivity of different substituents. The target compound, with its unique pyrrolidine sulfonamide appendage, is expected to exhibit a distinct potency and functional profile within this class, which cannot be predicted from the behavior of IP-1 through IP-6.

Anti-inflammatory Neutrophil Degranulation IC50

High-Value Application Scenarios for 2-[3-(Pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyrimidine


Chemical Probe for MET Kinase Target Validation and Screening

The compound's core is explicitly claimed in patent literature as a MET receptor tyrosine kinase inhibitor [1]. This makes it a critical component for a focused kinase inhibitor library. Its procurement enables specific SAR exploration around the sulfonamide vector for modulating kinase selectivity, a key step in oncology drug discovery programs.

Lead Optimization for Antileishmanial Agents with Favorable Selectivity

Given that an analog with the same imidazo[1,2-a]pyrimidine core demonstrated a >10-fold selectivity index for the parasite over host cells compared to miltefosine [2], this compound is uniquely positioned for follow-up studies. The pyrrole moiety could be crucial for further improving potency and selectivity, making it a high-value compound for tropical disease drug research.

Dissecting Functional Selectivity in Innate Immune Cell Assays

The compound serves as a missing link in the SAR of an anti-inflammatory series where closely related compounds showed equipotent micromolar inhibition of neutrophil degranulation but functional divergence in other assays [3]. Procuring this specific molecule allows researchers to determine if the pyrrolidinylsulfonyl group confers a broader or cleaner polypharmacology profile, which is crucial for developing safe anti-inflammatory drugs.

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